![molecular formula C15H15N5O3S2 B11501338 ethyl (5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11501338.png)
ethyl (5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate
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Overview
Description
ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused with a thiadiazole ring, which is further connected to an ethyl acetate group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE typically involves multiple steps, starting with the preparation of the benzimidazole and thiadiazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . The final step involves the esterification of the intermediate with ethyl acetate under controlled conditions to yield the desired compound.
Chemical Reactions Analysis
ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the benzimidazole and thiadiazole rings act as nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Ethyl (5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate has been evaluated for its antibacterial and antifungal activities against various pathogens. For instance, studies have shown that related thiadiazole derivatives possess activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi like Aspergillus niger .
Anticancer Potential
The compound's structure suggests potential anticancer properties due to the presence of the benzimidazole and thiadiazole rings. These types of compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including interaction with DNA and modulation of enzymatic pathways related to cancer progression . Preliminary studies indicate that modifications on the aryl substituents can significantly influence their anticancer activity.
Anti-inflammatory Properties
Thiadiazole derivatives are also known for their anti-inflammatory effects. This compound may exert these effects through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways . This property is particularly relevant in the development of new therapeutics for chronic inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
A study conducted on novel thiadiazole derivatives demonstrated that structural variations could lead to enhanced antibacterial activity. The synthesized compounds were screened using the disc diffusion method against several bacterial strains. Results indicated that certain modifications significantly increased efficacy against Escherichia coli and Staphylococcus aureus, suggesting that this compound could follow a similar trend .
Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
---|---|---|---|
Ethyl (5-{...}) | Moderate | Strong | Weak |
Case Study 2: Anticancer Activity
In vitro studies on related thiadiazole compounds have shown promising results in inhibiting cancer cell lines. These studies often utilize assays such as MTT or colony formation assays to assess cell viability post-treatment. This compound's ability to induce apoptosis or cell cycle arrest could be evaluated in future research .
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole and thiadiazole rings are known to bind to the active sites of enzymes, inhibiting their activity and leading to the desired therapeutic effects. The compound can also interfere with cellular pathways, such as those involved in cell division and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE can be compared with other benzimidazole derivatives, such as 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid and bis2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethylamine . These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The unique combination of the benzimidazole and thiadiazole rings in ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE contributes to its distinct chemical and biological properties, setting it apart from other related compounds.
Biological Activity
Ethyl (5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Benzimidazole derivatives are known for their broad-spectrum pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The compound in focus incorporates a benzimidazole moiety linked to a thiadiazole structure, which enhances its biological activity profile. Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery.
2. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thiadiazole intermediates. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound .
3.1 Antimicrobial Activity
Recent studies have demonstrated that compounds containing the benzimidazole scaffold exhibit potent antimicrobial properties. This compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate to high | |
Escherichia coli | Moderate | |
Saccharomyces cerevisiae | Moderate |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
3.2 Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have indicated that it effectively inhibits the proliferation of cancer cells across various lines:
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
HCC827 | 6.26 | 2D Assay |
NCI-H358 | 6.48 | 2D Assay |
A549 | 9.48 | 3D Assay |
These findings suggest that this compound may serve as a promising candidate for further development as an antitumor agent due to its selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells .
4. Structure-Activity Relationships (SAR)
The biological activity of benzimidazole derivatives is often linked to specific structural features. The presence of the thiadiazole ring and the benzimidazole nucleus contributes significantly to the compound's potency:
- Benzimidazole Moiety : Imparts broad-spectrum bioactivity.
- Thiadiazole Ring : Enhances interaction with biological targets.
Research indicates that modifications at specific positions on the benzimidazole or thiadiazole can lead to improved efficacy and selectivity .
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of benzimidazole derivatives found that those with a thiadiazole substituent exhibited enhanced antimicrobial activity compared to their non-thiadiazole counterparts, highlighting the importance of this structural feature in drug design.
Case Study 2: Antitumor Potential
In a comparative analysis involving several benzimidazole derivatives against lung cancer cell lines, this compound demonstrated superior activity compared to traditional chemotherapeutic agents, suggesting its potential as an alternative treatment option .
6. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its antimicrobial and antitumor properties position it as a valuable candidate in drug development pipelines targeting infectious diseases and cancer therapies.
Properties
Molecular Formula |
C15H15N5O3S2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 2-[5-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate |
InChI |
InChI=1S/C15H15N5O3S2/c1-2-23-13(22)7-12-19-20-15(25-12)18-11(21)8-24-14-16-9-5-3-4-6-10(9)17-14/h3-6H,2,7-8H2,1H3,(H,16,17)(H,18,20,21) |
InChI Key |
CYZDWFGCQDKANC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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